

# Protocol for the Synthesis of N-benzyl-N-methylethanolamine from Benzylethanolamine

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## Introduction

N-benzyl-N-methylethanolamine is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, containing a tertiary amine and a primary alcohol, makes it a versatile building block. This document provides a detailed protocol for the synthesis of N-benzyl-N-methylethanolamine from N-**benzylethanolamine** via the Eschweiler-Clarke reaction. This method offers a straightforward and efficient route for the N-methylation of secondary amines.[1]

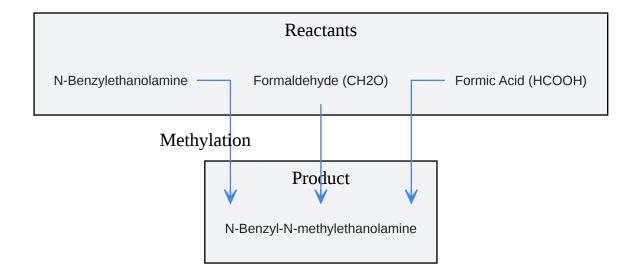
The Eschweiler-Clarke reaction is a reductive amination process that utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formate. A key advantage of this method is that it prevents the over-methylation to form quaternary ammonium salts.[1]

#### **Reaction Scheme**

The overall chemical transformation is depicted below:

Figure 1: Synthesis of N-benzyl-N-methylethanolamine from N-benzylethanolamine.





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Caption: Reaction scheme for the N-methylation of N-benzylethanolamine.

# **Experimental Protocol Materials and Equipment**



Material	Grade	Supplier
N-Benzylethanolamine	ReagentPlus®, 98%	Sigma-Aldrich
Formaldehyde solution	37 wt. % in H <sub>2</sub> O	Sigma-Aldrich
Formic acid	≥95%	Sigma-Aldrich
Sodium hydroxide (NaOH)	Pellets, ≥97%	Merck
Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	ACS reagent, ≥99.5%	Fisher Scientific
Anhydrous sodium sulfate (Na <sub>2</sub> SO <sub>4</sub> )	≥99%	VWR Chemicals
Round-bottom flask (250 mL)	-	Pyrex
Reflux condenser	-	Pyrex
Heating mantle	-	Glas-Col
Magnetic stirrer and stir bar	-	IKA
Separatory funnel (500 mL)	-	Kimble
Rotary evaporator	-	Heidolph

#### **Procedure**

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylethanolamine (15.1 g, 0.1 mol).
- Reagent Addition: Add formic acid (9.2 g, 0.2 mol) followed by a 37% aqueous solution of formaldehyde (16.2 g, 0.2 mol).
- Reaction: The reaction mixture is heated to 80-90 °C and stirred for 8-12 hours. The
  progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solution is then carefully made alkaline (pH > 10) by the slow addition of a 20% aqueous sodium hydroxide solution.



- Extraction: The aqueous layer is extracted three times with 50 mL portions of dichloromethane.
- Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield N-benzyl-N-methylethanolamine as a colorless to pale yellow oil.

#### **Data and Results**

**Reaction Parameters and Yield** 

Parameter	Value
Starting Material	N-Benzylethanolamine
Molar Ratio (Amine:CH <sub>2</sub> O:HCOOH)	1:2:2
Reaction Temperature	80-90 °C
Reaction Time	8-12 hours
Typical Yield	85-95%

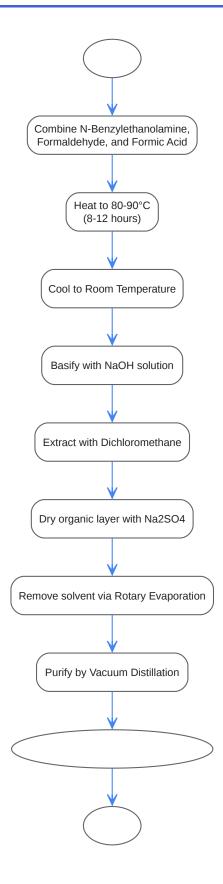
### **Characterization of N-benzyl-N-methylethanolamine**



Property	Value
Appearance	Colorless to pale yellow oil
Molecular Formula	C10H15NO
Molecular Weight	165.23 g/mol
Boiling Point	95-105 °C at 2 mmHg
Density	1.017 g/mL at 25 °C
Refractive Index (n20/D)	1.529
¹H NMR (CDCl₃, ppm)	δ 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, Ph-CH <sub>2</sub> ), 3.60 (t, 2H, N-CH <sub>2</sub> -CH <sub>2</sub> -OH), 2.55 (t, 2H, N-CH <sub>2</sub> ), 2.30 (s, 3H, N-CH <sub>3</sub> )
¹³C NMR (CDCl₃, ppm)	δ 138.5, 129.0, 128.2, 127.1, 62.1, 60.5, 57.8, 42.2
IR (neat, cm <sup>-1</sup> )	3400 (O-H), 3030, 2940, 2860 (C-H), 1495, 1450 (C=C, aromatic), 1040 (C-O)

## **Experimental Workflow**





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Caption: Workflow for the synthesis of N-benzyl-N-methylethanolamine.



### **Safety Precautions**

- This procedure should be carried out in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Formaldehyde is a known carcinogen and should be handled with extreme care.
- Formic acid is corrosive and can cause severe burns.
- Dichloromethane is a volatile and potentially harmful solvent.

#### Conclusion

The Eschweiler-Clarke reaction provides an effective and high-yielding method for the synthesis of N-benzyl-N-methylethanolamine from N-benzylethanolamine. The procedure is relatively simple to perform and avoids the use of harsh or expensive reagents. The final product can be obtained in high purity after a standard work-up and purification procedure. This protocol is suitable for researchers in both academic and industrial settings who require a reliable method for the preparation of this important synthetic intermediate.

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#### References

- 1. Eschweiler–Clarke reaction Wikipedia [en.wikipedia.org]
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